Benzil-D10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

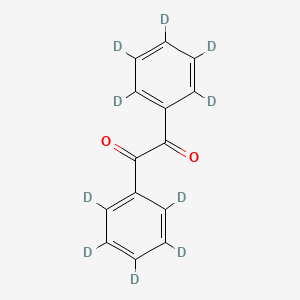

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBFLDFSFBTLW-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzil-D10 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Benzil-D10 (Perdeuterobenzil), a deuterated analogue of Benzil. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in research, particularly in pharmacokinetic studies and as a photoinitiator in polymer chemistry.

Core Compound Data

This compound is a stable, isotopically labeled form of Benzil, where all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-labeled counterpart but distinguishable by its mass.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| CAS Number | 77092-81-0 | [1][2][3][4] |

| Molecular Formula | C₁₄D₁₀O₂ | |

| IUPAC Name | 1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | [1] |

| Molecular Weight | 220.29 g/mol | |

| Monoisotopic Mass | 220.130847017 Da | |

| Synonyms | bis[(2,3,4,5,6-²H₅)phenyl]ethane-1,2-dione, Perdeuterobenzil |

Experimental Protocols

The synthesis of this compound follows the established methods for the synthesis of Benzil, with the crucial difference being the use of a deuterated precursor, typically Benzoin-D10. Below are detailed methodologies for the key synthetic step: the oxidation of the α-hydroxyketone to the α-diketone.

Protocol 1: Synthesis of this compound via Nitric Acid Oxidation of Benzoin-D10

This protocol describes the oxidation of Benzoin-D10 to this compound using concentrated nitric acid. This method is effective but requires careful handling of corrosive and toxic materials.

Materials:

-

Benzoin-D10

-

Concentrated nitric acid (HNO₃)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or steam bath

-

Büchner funnel and filter paper

-

Beakers

Procedure:

-

In a fume hood, place 4.0 g of Benzoin-D10 into a 100 mL round-bottom flask.

-

Carefully add 14 mL of concentrated nitric acid to the flask.

-

Fit a reflux condenser to the flask and heat the mixture gently on a steam bath or with a heating mantle. Continue heating for approximately 1.5 to 2 hours, or until the evolution of brown nitrogen oxide fumes ceases.

-

Pour the hot reaction mixture into 75-100 mL of cold deionized water in a beaker. Stir the mixture to induce crystallization of the crude this compound, which will appear as a yellow solid.

-

Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual nitric acid.

-

Recrystallize the crude this compound from ethanol. Dissolve the solid in a minimal amount of hot ethanol. If the product does not readily crystallize upon cooling, add water dropwise until the solution becomes cloudy (the cloud point), then allow it to cool slowly.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

-

The final product should be a yellow crystalline solid. The melting point of non-deuterated Benzil is 94-96°C.

Protocol 2: Use of this compound as an Internal Standard in Mass Spectrometry

This compound is an excellent internal standard for the quantification of Benzil or structurally related compounds in complex matrices such as biological fluids or environmental samples.

Materials:

-

This compound stock solution of known concentration

-

Sample for analysis

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS or GC-MS system

Procedure:

-

Sample Preparation: To a known volume or mass of the sample (e.g., 1 mL of plasma), add a precise volume of the this compound internal standard stock solution. The amount added should result in a detector response comparable to that of the analyte in the sample.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard from the sample matrix. For example, add an appropriate organic solvent, vortex the mixture, and centrifuge to separate the layers.

-

Concentration: Transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the chromatography system (e.g., mobile phase for LC-MS or a volatile solvent for GC-MS).

-

Analysis: Inject the reconstituted sample into the LC-MS/MS or GC-MS system. Monitor the specific mass transitions for both the analyte (Benzil) and the internal standard (this compound).

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving Benzil and its deuterated analogue.

Logical Workflow for Synthesis of this compound

This diagram outlines the synthetic pathway from a deuterated starting material to the final purified product.

Caption: Synthetic workflow for the preparation of pure this compound from its deuterated precursor.

Mechanism of Benzil as a Type I Photoinitiator

Benzil can function as a photoinitiator, where upon absorption of UV light, it undergoes cleavage to form free radicals that can initiate polymerization.

Caption: Simplified mechanism of Benzil acting as a photoinitiator to start polymerization.

References

Synthesis and Characterization of Benzil-D10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzil-D10 (1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione), a deuterated analog of Benzil. The synthesis involves a two-step process commencing with the benzoin condensation of Benzaldehyde-D5 to yield Benzoin-D10, followed by the oxidation of the deuterated benzoin to afford the target compound, this compound. This document details the experimental protocols for these transformations and outlines the analytical methods for the characterization of the final product, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is the deuterium-labeled form of Benzil, a widely used organic compound in various research and industrial applications. Deuterated compounds, such as this compound, are valuable tools in mechanistic studies, as internal standards in analytical chemistry, and in the development of pharmaceuticals to study metabolic pathways.[1] The substitution of hydrogen with deuterium atoms can influence the pharmacokinetic and metabolic profiles of drug candidates. This guide presents a detailed methodology for the preparation and comprehensive characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, Benzoin-D10, from Benzaldehyde-D5. The subsequent oxidation of Benzoin-D10 yields the final product, this compound.

Step 1: Synthesis of Benzoin-D10

The first step involves the benzoin condensation of two molecules of Benzaldehyde-D5, catalyzed by a cyanide ion or thiamine.

Reaction Scheme:

2 x C₆D₅CHO → C₆D₅CH(OH)C(=O)C₆D₅

Step 2: Oxidation of Benzoin-D10 to this compound

The synthesized Benzoin-D10 is then oxidized to this compound. A common and effective method for this transformation is the use of nitric acid.[2][3][4][5]

Reaction Scheme:

C₆D₅CH(OH)C(=O)C₆D₅ + [O] → C₆D₅C(=O)C(=O)C₆D₅

Experimental Protocols

Synthesis of Benzoin-D10

A detailed experimental protocol for the synthesis of the non-deuterated benzoin can be found in the literature. The synthesis of Benzoin-D10 follows a similar procedure, starting from Benzaldehyde-D5.

Synthesis of this compound from Benzoin-D10

The following protocol is adapted from established procedures for the synthesis of non-deuterated Benzil.

Materials:

-

Benzoin-D10

-

Concentrated Nitric Acid (HNO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine Benzoin-D10 and concentrated nitric acid.

-

Heat the mixture in a water bath under a fume hood until the evolution of nitrogen oxide gases ceases.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the crude this compound.

-

Collect the yellow solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various analytical techniques.

Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | |

| Molecular Formula | C₁₄D₁₀O₂ | |

| Molecular Weight | 220.29 g/mol | |

| CAS Number | 77092-81-0 | |

| Appearance | Yellow crystalline solid |

Spectroscopic Data

Due to the absence of protons on the phenyl rings, the ¹H NMR spectrum of this compound is expected to show no signals. The ¹³C NMR and mass spectrometry data are crucial for its characterization. The vibrational spectra of this compound have been studied and compared with the non-deuterated form.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound is expected to be similar to that of non-deuterated Benzil, with characteristic peaks for the carbonyl carbons and the aromatic carbons.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~194.5 |

| Aromatic (C-D) | ~129.0, ~129.8, ~133.0 |

| Aromatic (Quaternary) | ~154.8 |

Note: These are expected values based on data for non-deuterated Benzil and may vary slightly.

Mass Spectrometry:

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

| Ion | Expected m/z |

| [M]⁺ | 220.13 |

| [C₆D₅CO]⁺ | 110.07 |

Note: The exact mass is 220.13100.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical flow of this compound characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described two-step synthesis, involving a benzoin condensation followed by an oxidation reaction, is a reliable method for obtaining the deuterated product. The outlined characterization techniques, particularly ¹³C NMR and mass spectrometry, are essential for confirming the identity and purity of the synthesized this compound. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of isotopically labeled compounds for various scientific applications.

References

Benzil-D10 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

Introduction

In the realm of quantitative analysis, particularly within drug development and metabolism studies, the accuracy and precision of analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification in complex biological matrices. However, the technique is susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations. To mitigate these issues, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[1][2] A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3][4]

Benzil-D10 is the deuterium-labeled version of Benzil (1,2-diphenylethane-1,2-dione), a compound used as a photoinitiator in polymer chemistry and, more significantly in a biomedical context, as a potent and selective inhibitor of mammalian carboxylesterases (CEs). These enzymes are crucial for the metabolism and hydrolysis of numerous xenobiotics, including many clinically relevant drugs. This guide provides an in-depth technical overview of this compound, its properties, and its application as an internal standard for the accurate quantification of Benzil in research and drug development settings.

Core Principles and Advantages of this compound as a SIL-IS

The fundamental advantage of using this compound is that it is chemically almost identical to the unlabeled analyte, Benzil. This results in nearly identical behavior during every step of the analytical process:

-

Sample Extraction: It exhibits the same extraction recovery from biological matrices (e.g., plasma, urine, tissue homogenates) as Benzil.

-

Chromatography: It co-elutes with Benzil under typical reversed-phase liquid chromatography conditions. This is crucial because it ensures that both the analyte and the internal standard experience the same degree of matrix effects at the same point in time.

-

Ionization: It has the same ionization efficiency in the mass spectrometer's ion source.

By "spiking" a known concentration of this compound into every sample and standard at the beginning of the workflow, any loss of analyte during sample processing or any signal fluctuation during analysis will affect both the analyte and the SIL-IS proportionally. The final quantification is based on the ratio of the analyte's mass spectrometry signal to the SIL-IS's signal, effectively canceling out potential errors and leading to highly accurate and robust results.

Physicochemical and Mass Spectrometry Data

Accurate quantification begins with understanding the fundamental properties of the analyte and the internal standard. The key physicochemical properties are summarized below.

| Property | Benzil | This compound | Data Source |

| IUPAC Name | 1,2-Diphenylethane-1,2-dione | 1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | |

| Molecular Formula | C₁₄H₁₀O₂ | C₁₄D₁₀O₂ | |

| Molecular Weight | 210.23 g/mol | 220.29 g/mol | |

| Monoisotopic Mass | 210.06808 Da | 220.13085 Da |

For quantitative LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is the most common scan mode due to its high selectivity and sensitivity. The table below provides theoretical MRM transitions for Benzil and this compound, which would serve as a starting point for method development.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment |

| Benzil | 211.1 | 105.1 | Benzoyl cation [C₆H₅CO]⁺ |

| This compound | 221.1 | 110.1 | Deuterated benzoyl cation [C₆D₅CO]⁺ |

Note: These values are theoretical and require experimental optimization on the specific mass spectrometer being used.

Experimental Protocols

The following sections detail representative protocols for the use of this compound in a quantitative bioanalytical workflow.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a common method for extracting small molecules from plasma or serum samples.

-

Sample Thawing: Thaw biological samples (e.g., human plasma) and calibration curve standards on ice.

-

Spiking: In a 1.5 mL microcentrifuge tube, add 50 µL of the sample (blank, standard, or unknown). To this, add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL in 50% methanol) and vortex briefly.

-

Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

-

Injection: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical chromatographic and mass spectrometric conditions.

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 20% B

-

0.5 - 3.0 min: 20% to 95% B

-

3.0 - 4.0 min: Hold at 95% B

-

4.0 - 4.1 min: 95% to 20% B

-

4.1 - 5.0 min: Hold at 20% B (re-equilibration)

-

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: Monitor the transitions outlined in the data table above, with optimized collision energies for each compound.

-

Visualizations: Workflows and Principles

The following diagrams illustrate the core concepts and workflows associated with using this compound as an internal standard.

Conclusion

This compound serves as an indispensable tool for researchers requiring the precise and accurate quantification of Benzil. As a stable isotope-labeled internal standard, it co-elutes with the analyte and behaves identically during sample preparation and analysis, thereby correcting for a wide range of potential analytical errors, most notably matrix effects in LC-MS/MS. Its use is critical in pharmacokinetic studies, drug metabolism research involving carboxylesterase inhibition, and any application where the concentration of Benzil must be determined with the highest degree of confidence. The implementation of this compound in a validated bioanalytical method ensures data integrity and reliability, which are essential for making informed decisions in drug development and scientific research.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

A Technical Guide to Sourcing and Utilizing High-Purity Benzil-D10 for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for researchers seeking to procure high-purity Benzil-D10 for use in drug development and other scientific research. It details commercially available sources, their specifications, and key applications, including a detailed protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS).

Procuring High-Purity this compound

This compound (CAS No. 77092-81-0), a deuterated analog of Benzil, is a valuable tool in analytical and metabolic research. Its primary application is as an internal standard for the accurate quantification of Benzil and related compounds in complex matrices. Several reputable suppliers offer this compound, each providing varying levels of purity and isotopic enrichment.

When selecting a supplier, it is crucial to obtain and review the Certificate of Analysis (CoA) to ensure the material meets the specific requirements of your research. Key parameters to consider are chemical purity, typically determined by HPLC or GC, and isotopic purity (isotopic enrichment), which indicates the percentage of deuterium atoms in the molecule.

Commercially Available this compound Specifications

The following table summarizes the specifications for this compound available from various suppliers. This information is based on publicly available data and should be confirmed with the supplier and the lot-specific Certificate of Analysis.

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity | Available Pack Sizes |

| CDN Isotopes | D-5838 | ≥ 98%[1] | ≥ 98%[1] | 250 mg, 500 mg, 1 g[1] |

| LGC Standards | CDN-D-5838-0.25G / 0.5G | 98 atom % D | min 98% | 0.25 g, 0.5 g[2] |

| MedChemExpress | HY-79587S | Information not readily available | Information not readily available | Inquire for details[3] |

| Santa Cruz Biotechnology | sc-210131 | Information not readily available | Information not readily available | Inquire for details |

| Toronto Research Chemicals (TRC) | B196971 | Information not readily available | Information not readily available | 5 mg, 10 mg |

Key Applications and Experimental Protocols

The primary utility of this compound in research is as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry. The deuterium labeling provides a mass shift that allows for its differentiation from the unlabeled analyte, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and analysis. This co-elution and similar ionization response are critical for correcting for matrix effects and procedural variability, leading to highly accurate and precise quantification.

Deuterated standards are also instrumental in pharmacokinetic (PK) and drug metabolism (DM) studies. The "deuterium kinetic isotope effect" can alter the rate of metabolic processes, providing insights into metabolic pathways and helping to develop drugs with improved metabolic stability.

Experimental Protocol: Quantification of Benzil in Plasma using this compound Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of Benzil in a biological matrix (e.g., human plasma) using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Benzil and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same organic solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution. These will be used to create a calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibrators, and quality controls.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard spiking solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the separation of Benzil from potential interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Benzil: Determine the optimal precursor and product ion transitions.

-

This compound: Determine the optimal precursor and product ion transitions (precursor ion will be +10 Da compared to Benzil).

-

-

Optimize instrument parameters such as collision energy and declustering potential for both analytes.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Determine the concentration of Benzil in the unknown samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.

Visualizing Workflows and Logical Relationships

To further aid researchers, the following diagrams illustrate key processes in utilizing deuterated standards.

Caption: Experimental workflow for the quantification of Benzil using this compound as an internal standard.

Caption: Logical workflow for the selection and procurement of a high-purity deuterated standard.

References

Navigating the Isotopic Landscape: A Technical Guide to the Enrichment and Purity of Commercial Benzil-D10

For researchers, scientists, and drug development professionals, the isotopic purity and enrichment of deuterated standards are paramount for experimental accuracy and reproducibility. This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of commercially available Benzil-D10, detailing the analytical methodologies used for its characterization and presenting typical commercial specifications.

This compound, the deuterated analog of benzil, serves as a crucial internal standard in mass spectrometry-based quantitative analysis. Its utility is directly dependent on its isotopic enrichment—the percentage of deuterium atoms at the labeled positions—and its chemical purity. This guide delves into the specifics of these parameters, offering a clear understanding of what to expect from commercial-grade this compound and how to verify its quality.

Quantitative Data on Commercial this compound

The isotopic enrichment and chemical purity of this compound can vary between suppliers and even between different batches from the same supplier. It is imperative for researchers to consult the Certificate of Analysis (CoA) for specific lot information. The following table summarizes typical specifications for commercially available this compound.

| Parameter | Typical Specification | Analytical Method(s) |

| Isotopic Enrichment | ≥ 98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

| Chemical Purity | ≥ 98% | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) |

| Molecular Formula | C₁₄D₁₀O₂ | - |

| CAS Number | 77092-81-0 | - |

Note: Data is compiled from publicly available information from various suppliers. Always refer to the vendor-specific Certificate of Analysis for precise data.

Experimental Protocols for Isotopic Enrichment and Purity Determination

The characterization of this compound relies on robust analytical techniques. The following sections provide detailed methodologies for the key experiments used to ascertain isotopic enrichment and chemical purity.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR (²H NMR) is a powerful technique for directly assessing the isotopic enrichment of deuterated compounds.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound (typically 5-10 mg) in a suitable non-deuterated solvent (e.g., chloroform, acetone) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

Lock: Use an external lock or run the experiment unlocked.

-

Temperature: Maintain a constant temperature, typically 25°C.

-

-

Data Acquisition:

-

Acquire a quantitative ²H NMR spectrum.

-

Pulse Program: A simple pulse-acquire sequence is typically sufficient.

-

Relaxation Delay (d1): To ensure accurate quantification, set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of the deuterium signals of interest.

-

Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and Fourier transform the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the area of the deuterium signal corresponding to the aromatic deuterons of this compound.

-

To determine the atom % D, a calibrated internal standard with a known deuterium concentration can be used, or the integral can be compared to the theoretical integral for 100% enrichment. For routine analysis, comparison against the residual proton signal in a ¹H NMR spectrum of the same sample can provide an estimate of enrichment.

-

Determination of Isotopic Enrichment and Chemical Purity by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that can provide information on both isotopic enrichment and the presence of chemical impurities.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile, methanol).

-

Instrumentation:

-

For Chemical Purity (GC-MS):

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

-

For Isotopic Enrichment (LC-MS or Direct Infusion):

-

Liquid Chromatograph (optional): To separate the analyte from any non-volatile impurities.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements.

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

-

Data Acquisition:

-

GC-MS: Inject the sample into the GC. The temperature program should be optimized to ensure good separation of this compound from any volatile impurities. Acquire mass spectra across the entire chromatographic peak.

-

LC-MS/Direct Infusion: Infuse the sample directly into the mass spectrometer or inject it into the LC system. Acquire high-resolution mass spectra in full scan mode.

-

-

Data Analysis:

-

Chemical Purity: Integrate the total ion chromatogram (TIC) peak corresponding to this compound and any impurity peaks. The percentage purity is calculated based on the relative peak areas.

-

Isotopic Enrichment:

-

From the high-resolution mass spectrum, determine the relative intensities of the molecular ion peaks corresponding to the different isotopologues of Benzil (e.g., D10, D9H1, D8H2, etc.).

-

The isotopic enrichment is calculated from the relative abundances of these isotopologues, correcting for the natural abundance of ¹³C.

-

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described above.

By understanding the typical specifications of commercial this compound and the rigorous analytical methods used for its characterization, researchers can confidently employ this essential internal standard in their quantitative studies, ensuring the generation of high-quality, reliable data.

An In-Depth Technical Guide to the Mass Spectrum of Benzil-D10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrum of Benzil-D10 (1,2-bis(pentadeuteriophenyl)ethane-1,2-dione). The content herein is curated for professionals in research and drug development, offering a detailed exploration of its fragmentation patterns, a hypothetical experimental protocol for its analysis, and a visual representation of its mass spectrometric behavior.

Introduction

This compound is the deuterated analog of Benzil, an organic compound with applications in polymer chemistry and as a photoinitiator. The substitution of hydrogen with deuterium atoms makes it a valuable internal standard in mass spectrometry-based quantitative studies, particularly for tracing metabolic pathways and in pharmacokinetic analyses. Understanding its mass spectrum is crucial for its effective utilization. This guide outlines the theoretical mass spectrum of this compound, based on the well-established fragmentation principles of aromatic ketones.

Theoretical Mass Spectrum Data

The mass spectrum of this compound is predicted to be dominated by fragments arising from alpha-cleavage, a characteristic fragmentation pathway for ketones. The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and their proposed relative intensities under electron ionization (EI).

| m/z | Proposed Fragment | Formula | Relative Intensity (Predicted) |

| 220 | [M]•+ (Molecular Ion) | [C₁₄D₁₀O₂]•+ | Low |

| 110 | Deuterated Benzoyl Cation | [C₇D₅O]+ | High (Base Peak) |

| 82 | Deuterated Phenyl Cation | [C₆D₅]+ | Medium |

Core Fragmentation Pathway

Under electron ionization, this compound is expected to undergo a primary fragmentation event, an alpha-cleavage, between the two carbonyl carbons. This cleavage results in the formation of a stable deuterated benzoyl cation and a corresponding deuterated benzoyl radical. The high stability of the benzoyl cation suggests that this fragment will be the most abundant in the spectrum, thus representing the base peak.

A secondary fragmentation is anticipated, where the deuterated benzoyl cation loses a neutral carbon monoxide (CO) molecule. This process yields a deuterated phenyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a detailed, hypothetical protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

2. Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Final hold: 280°C for 5 minutes

-

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness phenyl-methyl polysiloxane column.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-300

-

Scan Rate: 2 scans/second

-

Data Acquisition: Full Scan Mode

4. Data Analysis:

The acquired mass spectra will be analyzed to identify the molecular ion and the characteristic fragment ions of this compound. The relative abundances of these ions will be determined to construct the mass spectrum.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.

Caption: EI Fragmentation of this compound

Methodological & Application

Application Notes & Protocols for Benzil-D10 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide on the utilization of Benzil-D10, a deuterated stable isotope-labeled compound, as an internal standard for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, injection volume, chromatographic retention time, and matrix effects, thereby ensuring high accuracy and precision.

This compound is an ideal internal standard for the quantification of Benzil, a compound used in various industrial applications, including as a photoinitiator in polymer chemistry. Due to its structural and chemical similarity to the target analyte (Benzil), this compound co-elutes and exhibits similar ionization efficiency, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Principle of Stable Isotope Dilution Analysis (SIDA)

The core principle behind using this compound is Stable Isotope Dilution Analysis. A known concentration of the internal standard (this compound) is spiked into all samples, calibrators, and quality controls before sample preparation. The analyte's concentration is then determined by the ratio of the analyte's response (e.g., peak area) to the internal standard's response. This ratiometric measurement corrects for potential analyte loss during sample processing and variations in instrument response.

Logical Relationship of SIDA

Caption: Logical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Benzil in a Sample Matrix

This protocol provides a representative method for the quantification of Benzil using this compound as an internal standard. The user should validate this method for their specific matrix and instrumentation.

Materials and Reagents

-

Analytes: Benzil, this compound

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Additives: Formic Acid (FA)

-

Sample Matrix: e.g., Plasma, water, or a dissolved polymer matrix.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Benzil and this compound in Methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Benzil stock solution with 50:50 (v/v) Methanol:Water. These will be used to create the calibration curve.

-

-

Internal Standard (IS) Working Solution (e.g., 1 µg/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) Methanol:Water to a final concentration that yields a robust signal in the LC-MS system.

-

Sample Preparation (Protein Precipitation for Plasma)

-

Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound IS working solution to each tube and vortex briefly.

-

Add 300 µL of cold Acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water, 20% Acetonitrile, 0.1% Formic Acid).

-

Vortex to mix, and inject into the LC-MS system.

Experimental Workflow Diagram

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrument.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 20% B to 95% B over 5 min, hold 1 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp | 150°C |

| Desolvation Temp | 400°C |

| Capillary Voltage | 3.0 kV |

| Collision Gas | Argon |

MRM Transitions: The exact m/z values for the precursor and product ions should be determined by infusing pure standards. The expected transitions are:

Table 3: Illustrative MRM Transitions

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benzil | 211.07 | 105.03 | To be optimized |

| This compound | 221.13 | 110.07 | To be optimized |

Note: The product ion for Benzil (m/z 105) corresponds to the benzoyl cation. The corresponding product ion for this compound would be the deuterated benzoyl cation (m/z 110).

Data Analysis and Quantitative Results

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Benzil / this compound) against the known concentration of Benzil in the calibrator samples. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

Illustrative Quantitative Performance

The following tables summarize the expected performance characteristics of a well-validated method using this compound as an internal standard. These values are for illustrative purposes.

Table 4: Calibration Curve Performance (Example)

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%CV) | < 15% (< 20% at LLOQ) |

Table 5: Accuracy and Precision Data (Example)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 105.3 | 8.9 | 103.1 | 11.2 |

| Low QC | 3 | 98.7 | 6.2 | 101.5 | 7.5 |

| Mid QC | 50 | 101.2 | 4.1 | 99.8 | 5.3 |

| High QC | 800 | 97.9 | 3.5 | 98.5 | 4.1 |

Best Practices and Considerations

-

Purity of Internal Standard: Ensure the chemical and isotopic purity of the this compound standard. The presence of unlabeled Benzil can interfere with the quantification of the analyte at low concentrations.

-

IS Concentration: The concentration of the internal standard should be consistent across all samples and provide a stable, mid-range detector response.

-

Matrix Effects: While this compound corrects for most matrix effects, it is still crucial to assess them during method development, especially when dealing with complex biological or environmental matrices.

-

Method Validation: A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed to ensure the reliability of the quantitative results. This includes assessing selectivity, linearity, accuracy, precision, recovery, and stability.

Application Note: A Robust Method for the Quantification of Benzil Using Benzil-D10 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzil, a diketone, and its deuterated analog, Benzil-D10, are important compounds in various research fields. Accurate quantification of such molecules is crucial for metabolism, pharmacokinetic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy in mass spectrometry-based quantification.[1][2] This method corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3] This application note provides a detailed protocol for the sample preparation and analysis of Benzil using this compound as an internal standard, applicable to various biological matrices.

Key Experimental Protocols

The following protocol outlines a general procedure for the extraction and analysis of Benzil from a biological matrix (e.g., plasma, serum) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

-

Benzil analytical standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid (FA)

-

Biological matrix (e.g., plasma, serum)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge tubes

-

Autosampler vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole Mass Spectrometer

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Spiking: To 500 µL of the biological sample (e.g., plasma), add a known concentration of this compound internal standard solution.

-

Sample Pre-treatment: Vortex the mixture gently.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Alternative Sample Preparation: Protein Precipitation

-

Sample Spiking: To 200 µL of the biological sample, add a known concentration of this compound internal standard.

-

Precipitation: Add 600 µL of acetonitrile to precipitate the proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation of Benzil from matrix components.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).

-

MS/MS Transitions: Specific precursor-to-product ion transitions for both Benzil and this compound need to be determined by direct infusion of the individual standards.

Data Presentation: Quantitative Performance

The following tables summarize the expected performance characteristics of the method. (Note: This data is representative and should be established during method validation).

Table 1: Method Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Benzil | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 5 | 4.9 ± 0.3 | 98 | 6.1 |

| Medium | 50 | 51.2 ± 2.5 | 102.4 | 4.9 |

| High | 800 | 790.5 ± 35.1 | 98.8 | 4.4 |

Table 3: Recovery

| Analyte | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (800 ng/mL) |

| Extraction Recovery (%) | 88.5 | 92.1 | 90.7 |

Experimental Workflow and Visualization

The following diagrams illustrate the key steps in the sample preparation and analysis workflow.

Caption: Experimental workflow for Benzil analysis using an internal standard.

Caption: Logical relationship of internal standard correction in quantification.

This application note provides a comprehensive and robust protocol for the quantification of Benzil in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality, reliable, and reproducible quantitative data, which is essential for researchers, scientists, and drug development professionals.

References

Quantitative Analysis of Benzil Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Application Note

Abstract

This application note presents a detailed protocol for the quantitative analysis of Benzil in a given matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Benzil-D10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters. This robust and reliable method is suitable for researchers, scientists, and professionals in drug development and related fields requiring accurate quantification of Benzil.

Introduction

Benzil (1,2-diphenylethane-1,2-dione) is a diketone with applications in organic synthesis and as a photoinitiator. Accurate and precise quantification of Benzil is crucial in various research and industrial settings. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This approach minimizes variations arising from sample preparation and matrix effects, thereby enhancing the reliability of the results. This document provides a comprehensive guide to developing and applying a quantitative LC-MS/MS method for Benzil.

Experimental

Materials and Reagents

-

Benzil (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control matrix (e.g., human plasma, reaction mixture blank)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System)

-

Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Standard Solutions

-

Benzil Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzil and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Benzil stock solution with methanol:water (1:1, v/v) to achieve the desired calibration curve concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

Protocols

Sample Preparation

This protocol describes a protein precipitation method suitable for plasma samples. It can be adapted for other matrices.

-

Aliquoting: Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 7.0 | |

| 7.1 | |

| 9.0 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Benzil | 211.1 | 105.0 | 20 |

| This compound | 221.1 | 110.0 | 20 |

Data and Results

The performance of the method should be evaluated by assessing its linearity, precision, accuracy, and sensitivity. The following tables present representative data for the validation of this method.

Table 1: Calibration Curve for Benzil

| Concentration (ng/mL) | Peak Area Ratio (Benzil/Benzil-D10) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| 500 | [Insert Data] |

| 1000 | [Insert Data] |

| Linearity (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85-115 |

| Low QC | 3 | < 15 | < 15 | 85-115 |

| Mid QC | 75 | < 15 | < 15 | 85-115 |

| High QC | 750 | < 15 | < 15 | 85-115 |

Table 3: Method Sensitivity

| Parameter | Value (ng/mL) |

| LLOQ | 1 |

| LOD | 0.5 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Benzil.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Benzil. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in research and development. The detailed protocol and validation data presented herein can be readily adopted by laboratories equipped with standard LC-MS/MS instrumentation.

Application Notes and Protocols for Benzil-D10 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzil-D10, the deuterated form of Benzil, is a critical internal standard for mass spectrometry-based quantitative analysis. Its use significantly enhances the accuracy and precision of analytical methods by compensating for variability during sample preparation and analysis. The proper preparation and storage of this compound stock and working solutions are paramount to ensure the integrity of quantitative data. These application notes provide a comprehensive guide to the preparation, storage, and stability assessment of this compound solutions.

Physicochemical Properties and Solubility

While specific quantitative solubility data for this compound is not extensively published, the properties of its non-deuterated analogue, Benzil, provide a strong indication of its solubility characteristics. Benzil is a yellow, crystalline solid that is insoluble in water but soluble in many common organic solvents.[1][2][3]

Table 1: Qualitative Solubility of Benzil in Common Solvents

| Solvent | Solubility |

| Water | Insoluble[1][3] |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Toluene | Soluble |

| Benzene | Soluble |

Note: It is highly recommended to experimentally determine the quantitative solubility of this compound in the desired solvent for your specific application.

Solution Preparation Protocol

This protocol outlines the steps for preparing a stock solution of this compound. All procedures should be performed in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Materials and Equipment

-

This compound solid

-

High-purity solvent (e.g., methanol, acetonitrile, ethanol)

-

Analytical balance

-

Class A volumetric flasks

-

Calibrated pipettes

-

Spatula

-

Amber glass or polypropylene vials with screw caps

-

Vortex mixer or sonicator

Stock Solution Preparation (e.g., 1 mg/mL)

-

Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance.

-

Dissolution: Transfer the weighed solid into a clean, dry volumetric flask. Add a small amount of the chosen solvent to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.

-

Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer and Labeling: Transfer the stock solution to a properly labeled amber glass or polypropylene vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

Storage and Stability

The stability of this compound solutions is influenced by factors such as the solvent, storage temperature, and exposure to light.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Container | Light Protection | Duration |

| Solid | Room Temperature or +4°C | Tightly sealed container | Not specified, but protection from light is good practice | Stable, re-analyze after 3 years |

| Solutions (Short-term) | -20°C or colder | Tightly sealed amber glass or polypropylene vials | Required | Recommended to prepare fresh |

| Solutions (Long-term) | -20°C or colder | Tightly sealed amber glass or polypropylene vials | Required | Stability should be experimentally determined |

Experimental Protocol for Solution Stability Study

It is crucial to perform an in-house stability study to determine the shelf life of this compound solutions under your specific storage conditions.

Objective

To evaluate the stability of a this compound working solution in a chosen solvent at different temperatures over a defined period.

Procedure

-

Prepare a fresh working solution of this compound at a known concentration (e.g., 1 µg/mL) from a freshly prepared stock solution.

-

Aliquot the working solution into multiple amber vials.

-

Store the vials under at least two different temperature conditions (e.g., room temperature and -20°C). Protect one set of samples at each temperature from light.

-

Analyze the samples at defined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months) using a validated stability-indicating analytical method (e.g., LC-MS/MS).

-

Quantify the peak area of this compound at each time point and compare it to the peak area at T=0.

-

Calculate the percentage of this compound remaining. A common acceptance criterion for stability is that the concentration remains within ±10-15% of the initial concentration.

Diagrams

Caption: Workflow for this compound Solution Preparation and Storage.

Caption: Logical Flow for a this compound Solution Stability Study.

References

Application Note: Quantitative Analysis of Benzil in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Benzil-D10 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Benzil in biological matrices, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Benzil-D10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol details sample preparation by protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and professionals in drug development and toxicology requiring a reliable analytical procedure for pharmacokinetic studies, metabolic profiling, or exposure monitoring of Benzil.

Introduction

Benzil (1,2-Diphenylethane-1,2-dione) is an organic compound with applications in organic synthesis and as a photoinitiator. Its presence and metabolism in biological systems are of interest in various research fields. Accurate and precise quantification of Benzil in complex biological matrices requires a highly selective and sensitive analytical method. LC-MS/MS offers the requisite sensitivity and specificity for such analyses. The use of a deuterated internal standard, this compound, which co-elutes with the analyte and exhibits similar ionization characteristics, is crucial for mitigating matrix-induced signal suppression or enhancement and ensuring reliable quantification. This application note provides a comprehensive protocol for the determination of Benzil, from sample preparation to data analysis.

Experimental

Materials and Reagents

-

Benzil (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Control biological matrix (e.g., human plasma)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzil and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Benzil stock solution in a 50:50 mixture of methanol and water to create calibration curve standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution in acetonitrile.

Sample Preparation Protocol

A protein precipitation method is recommended for the extraction of Benzil from plasma samples.

-

To 100 µL of the plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Value |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/Hr |

| Cone Gas Flow | 50 L/Hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Parameters

Based on the known fragmentation patterns of diketones and deuterated compounds, the following MRM transitions are proposed. Note: These parameters should be optimized on the specific instrument being used.

Table 2: Proposed MRM Transitions and Mass Spectrometer Settings

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Benzil | 211.07 | 105.03 | 0.05 | 30 | 20 |

| 211.07 | 77.04 | 0.05 | 30 | 35 | |

| This compound | 221.13 | 110.06 | 0.05 | 30 | 20 |

| 221.13 | 82.07 | 0.05 | 30 | 35 |

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument's control and data analysis software. The concentration of Benzil in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated from the prepared standards.

Method Performance Characteristics (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method.

Table 3: Expected Quantitative Performance

| Parameter | Expected Value |

| Linearity Range (in plasma) | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Accuracy (at LLOQ) | 85 - 115% |

| Precision (RSD% at LLOQ) | < 15% |

| Accuracy (at other QC levels) | 90 - 110% |

| Precision (RSD% at other QC levels) | < 10% |

| Recovery | > 85% |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the quantification of Benzil.

Application Note: Chromatographic Separation of Benzil and Benzil-D10 for Accurate Quantification

Introduction

In the realm of pharmaceutical and chemical analysis, the precise quantification of active pharmaceutical ingredients (APIs) and other chemical entities is paramount for ensuring safety, efficacy, and quality control. Benzil, a diketone, finds applications in organic synthesis and as a photoinitiator. For the accurate determination of Benzil concentrations in various matrices, the use of a stable isotope-labeled internal standard, such as Benzil-D10, is a widely accepted and robust analytical strategy. The co-elution of the analyte and its deuterated counterpart, which are chemically identical but differ in mass, allows for the correction of variability that may arise during sample preparation and analysis. This application note details a reliable chromatographic method for the separation and quantification of Benzil, utilizing this compound as an internal standard.

The primary advantage of using a stable isotope-labeled internal standard lies in its ability to mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and chromatographic separation. Because Benzil and this compound have nearly identical physicochemical properties, they experience similar losses during sample workup and exhibit comparable ionization efficiencies in mass spectrometry. This results in a more accurate and precise quantification of the analyte, as the ratio of the analyte's response to the internal standard's response remains constant even with variations in sample volume or instrument response.

This document provides a comprehensive protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Benzil and this compound, coupled with mass spectrometric detection, a technique that offers high selectivity and sensitivity.

Experimental Protocols

1. Sample Preparation

-

Standard Solutions: Prepare individual stock solutions of Benzil and this compound in acetonitrile at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions containing a fixed concentration of this compound (e.g., 1 µg/mL) and varying concentrations of Benzil (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Sample Matrix Preparation: The sample preparation will be matrix-dependent. For a generic approach, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate Benzil from the sample matrix.

-

LLE Protocol:

-

To 1 mL of the sample, add a known amount of the this compound internal standard solution.

-

Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

2. Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation of Benzil and this compound.[1]

-

Instrumentation: A high-performance liquid chromatography system coupled with a mass spectrometer (LC-MS).

-

Column: A C8 or C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size) can be effective.[1]

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 40% B

-

2-10 min: 40% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 40% B

-

12.1-15 min: 40% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: Mass Spectrometer (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitored Ions (SIM or MRM mode):

-

Benzil: m/z 211.07 (M+H)+

-

This compound: m/z 221.13 (M+H)+

-

-

Data Presentation

The following table summarizes the expected quantitative data from the chromatographic separation of Benzil and this compound under the proposed conditions. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Benzil | This compound |

| Retention Time (min) | 8.5 | 8.48 |

| m/z (M+H)+ | 211.07 | 221.13 |

| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |

| Tailing Factor (T) | 1.1 | 1.1 |

| Theoretical Plates (N) | > 5000 | > 5000 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Benzil.

Caption: Logical relationship in an internal standard calibration method.

References

Application Notes and Protocols for Benzil-D10 in Pharmacokinetic and Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzil-D10, a deuterated analog of Benzil, in pharmacokinetic (PK) and metabolism studies. The inclusion of detailed protocols and data presentation formats is intended to guide researchers in designing and executing robust experiments to evaluate the metabolic stability and pharmacokinetic profile of Benzil.

Introduction to Deuterated Compounds in Drug Development

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in pharmaceutical research. This isotopic substitution can lead to a stronger chemical bond (the kinetic isotope effect), which can slow down metabolic processes at the site of deuteration.[1][2] Consequently, deuterated compounds like this compound are instrumental in:

-

Improving Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can increase a drug's half-life, leading to improved exposure and potentially less frequent dosing.[1][2]

-

Altering Metabolic Pathways: Deuteration can shift metabolism away from pathways that produce toxic metabolites, thereby enhancing the safety profile of a drug candidate.

-

Serving as Internal Standards: Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). They exhibit nearly identical chemical and physical properties to the analyte, allowing for accurate correction of variability during sample preparation and analysis.

Pharmacokinetic Profile of Benzil vs. This compound

While specific preclinical or clinical data comparing the pharmacokinetics of Benzil and this compound is not publicly available, the following table illustrates how such data would be presented. A study would typically involve administering Benzil and this compound to animal models (e.g., rats, mice) and collecting plasma samples at various time points to determine their concentrations.

Table 1: Comparative Pharmacokinetic Parameters of Benzil and this compound in Rats (Hypothetical Data)

| Parameter | Benzil | This compound | Fold Change |

| Cmax (ng/mL) | 850 | 1275 | 1.5 |

| Tmax (h) | 1.0 | 1.5 | 1.5 |

| AUC (0-t) (ng·h/mL) | 3400 | 6800 | 2.0 |

| AUC (0-inf) (ng·h/mL) | 3550 | 7455 | 2.1 |

| t1/2 (h) | 2.5 | 5.0 | 2.0 |

| CL/F (L/h/kg) | 1.41 | 0.67 | 0.48 |

| Vd/F (L/kg) | 5.0 | 4.8 | 0.96 |